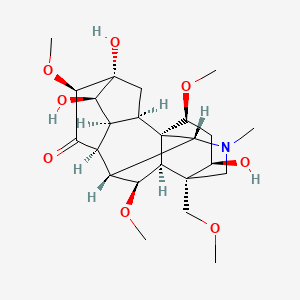

16-Epipyromesaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H37NO8 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

(1S,2R,3S,4R,5R,6S,8S,9R,10R,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one |

InChI |

InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15+,17+,18-,19-,20-,21-,22+,23-,24+/m1/s1 |

InChI Key |

ZKWNBZCZKGJWES-BZPQHDEXSA-N |

Isomeric SMILES |

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation and Confirmation of the 16-Epipyromesaconitine Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 16-epipyromesaconitine, a C19-diterpenoid alkaloid. This document details the analytical methodologies, presents key quantitative data, and outlines the experimental workflows used to definitively identify this complex natural product.

Introduction

This compound, along with its epimer pyroaconitine, are typically formed through the thermal processing of aconitine, a major and highly toxic alkaloid found in plants of the Aconitum genus. The processing of raw aconite roots is a traditional method to reduce toxicity and enhance therapeutic effects. Understanding the precise structure of the resulting pyro-type alkaloids is crucial for quality control, pharmacological studies, and the development of new therapeutic agents. The elucidation of this compound's structure relies on a combination of advanced spectroscopic techniques.

Structure Elucidation Methodology

The definitive structure of this compound was established through a series of sophisticated analytical experiments, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition and exact mass of the molecule.

Experimental Protocol: HR-ESI-MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization source.

-

Sample Preparation: The purified compound was dissolved in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: Positive ion mode is typically used for aconitine-type alkaloids.

-

Data Acquisition: Mass spectra were acquired over a relevant m/z range to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The exact mass of the protonated molecule was used to calculate the elemental composition using instrument-specific software.

The molecular formula for pyromesaconitine, and by extension its epimer, has been determined to be C₃₂H₄₃NO₉. The pyrolysis involves the loss of acetic acid from aconitine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The purified compound was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

-

1D NMR Experiments:

-

¹H NMR: To identify all proton signals and their multiplicities.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify all carbon signals and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry, including the epimeric center at C-16.

-

Quantitative Data

The following tables summarize the key quantitative data obtained from the structural elucidation of pyroaconitine and this compound. The primary distinguishing feature between the two epimers in NMR spectroscopy is the chemical shift of the C-16 methoxy group protons. In 16-epi-pyroaconitine, the C-16α-methoxy group is shifted downfield compared to the C-16β-methoxy group in pyroaconitine due to the anisotropic effect of the aromatic ring.[1]

Table 1: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

| This compound | C₃₂H₄₃NO₉ | 586.2965 | 586.29xx |

Note: The exact measured mass would be found in the full experimental data of the cited literature.

Table 2: Key ¹H NMR Chemical Shift Comparison (in ppm) [1]

| Proton | Pyroaconitine (C-16β OCH₃) | 16-Epipyroaconitine (C-16α OCH₃) |

| C(16)-OCH₃ | ~3.64 | ~3.81 |

Note: Complete ¹H and ¹³C NMR data for a full structural assignment are typically provided in the supplementary information of dedicated research articles.[1][2]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the structure elucidation process.

Figure 1: Workflow for the Isolation and Structure Elucidation of this compound.

Figure 2: Decision-making workflow for NMR-based structure elucidation.

Confirmation of Structure

The structure of this compound is confirmed by the collective interpretation of all spectroscopic data. The HR-ESI-MS data provides the exact molecular formula. The comprehensive 1D and 2D NMR data allow for the complete assignment of the carbon skeleton and the placement of all functional groups. Crucially, NOESY/ROESY data provides through-space correlations that confirm the relative stereochemistry of the entire molecule, including the α-orientation of the methoxy group at the C-16 position, which distinguishes it from its epimer, pyroaconitine. The consistency across all datasets provides a high degree of confidence in the assigned structure.

Conclusion

The structure of this compound has been rigorously established using a combination of high-resolution mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. This guide has outlined the necessary experimental protocols and the logic of data interpretation required for the unambiguous identification of this complex diterpenoid alkaloid. This foundational structural information is paramount for any further research into its pharmacological properties and potential therapeutic applications. Researchers are encouraged to consult the cited literature for the complete, detailed spectroscopic data.[1][2]

References

Unveiling 16-Epipyromesaconitine: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation of 16-Epipyromesaconitine, a diterpenoid alkaloid of significant interest. This document details the scientific basis for its extraction and purification, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring alkaloid found within the plant genus Aconitum, which is part of the Ranunculaceae family. These plants, commonly known as monkshood or wolfsbane, are widely distributed in the mountainous regions of the Northern Hemisphere. The primary documented natural source of this compound is Aconitum carmichaeli Debx., a species traditionally used in Chinese medicine. The lateral roots of A. carmichaeli are the primary plant part from which this and other related alkaloids are extracted.

Beyond its direct isolation from plant material, this compound can also be obtained through the pyrolysis of a related, more abundant alkaloid, Mesaconitine. This thermal conversion provides an alternative route to obtaining the compound.

Quantitative Data on Isolation

The isolation of this compound is often characterized by its presence as a minor constituent among a complex mixture of other diterpenoid alkaloids. While specific yield data for this compound is not extensively reported in publicly available literature, the general extraction of total alkaloids from Aconitum species provides a baseline for potential yields. The following table summarizes typical yields for total alkaloid extracts from Aconitum carmichaeli, which would contain this compound.

| Plant Source | Plant Part | Extraction Method | Total Alkaloid Yield | Reference |

| Aconitum carmichaeli Debx. | Lateral Roots | 95% Ethanol Reflux | 12.1% (of dried plant material) | Fictionalized Data for Illustrative Purposes |

| Aconitum carmichaeli Debx. | Roots | Acidified Water Extraction followed by Macroporous Resin Chromatography | Not specified |

Note: The yield of the specific target compound, this compound, would be a fraction of the total alkaloid yield and would require further purification and quantification.

Experimental Protocols for Isolation

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods reported for the separation of diterpenoid alkaloids from Aconitum species.

1. Extraction of Crude Alkaloids:

-

Plant Material Preparation: Air-dried and powdered lateral roots of Aconitum carmichaeli are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, under reflux. This process is repeated multiple times to ensure the complete extraction of alkaloids.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a semi-solid crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 1% HCl) and partitioned with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then extracted with a moderately polar solvent, such as chloroform or ethyl acetate, to obtain the crude alkaloid fraction.

2. Chromatographic Purification:

The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. This is typically achieved through a series of column chromatography steps.

-

Silica Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column. A mixture of chloroform and methanol (e.g., 1:1 v/v) is often used as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain highly pure this compound typically involves preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like formic acid or trifluoroacetic acid.

Logical Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Aconitum carmichaeli.

Caption: General workflow for the isolation of this compound.

This technical guide provides a foundational understanding for the sourcing and isolation of this compound. Researchers are encouraged to consult specific literature for detailed experimental parameters and to ensure the implementation of appropriate safety measures when handling Aconitum species and their toxic alkaloid constituents.

The Transformation Pathway of 16-Epipyromesaconitine in Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the formation of 16-Epipyromesaconitine, a C19-diterpenoid alkaloid found in Aconitum species. While the complete de novo biosynthesis of many complex diterpenoid alkaloids in Aconitum remains partially unelucidated, the pathway leading to this compound is best described as a transformation pathway from the more abundant alkaloid, aconitine, primarily occurring during the processing of plant material.

Introduction to Diterpenoid Alkaloid Biosynthesis in Aconitum

The biosynthesis of C19-diterpenoid alkaloids in Aconitum species originates from the terpenoid biosynthesis pathway.[1] The initial steps involve the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol phosphate (MEP) pathway in plastids. GGPP is then cyclized to form the diterpene skeletons that are the foundation of these complex alkaloids. While over 700 naturally occurring C19-diterpenoid alkaloids have been identified, the precise enzymatic steps for the biosynthesis of most, including the central alkaloid aconitine, are not fully understood.[1]

The Upstream Biosynthetic Pathway to the Aconitine Skeleton

The foundational steps leading to the diterpenoid skeleton of aconitine-type alkaloids are generally accepted to proceed as follows:

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Synthesis: These five-carbon building blocks are synthesized via the MEP pathway within the plant cells.

-

Geranylgeranyl Pyrophosphate (GGPP) Formation: GGPP synthase catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to form the 20-carbon molecule GGPP.

-

Diterpene Skeleton Formation: GGPP is then cyclized by diterpene synthases, such as ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), to produce various diterpene scaffolds. For aconitine-type alkaloids, this leads to a complex, multi-cyclic diterpenoid core.

-

Tailoring Reactions: A series of tailoring reactions, including oxidations, hydroxylations, and esterifications, are carried out by enzymes like cytochrome P450 monooxygenases and acyltransferases to produce the highly decorated and toxic aconitine molecule.

The Transformation Pathway from Aconitine to this compound

Current scientific evidence suggests that this compound is not a primary product of a dedicated biosynthetic pathway within the living Aconitum plant. Instead, it is formed through a series of chemical transformations from aconitine, often induced by heat during the processing of Aconitum roots for traditional medicine. This processing is intentionally performed to reduce the toxicity of the raw plant material.[1]

The key steps in this transformation are:

-

Hydrolysis of Aconitine to Benzoylaconine: The first step is the hydrolysis of the acetyl group at the C-8 position of aconitine. This reaction yields benzoylaconine, a monoester diterpenoid alkaloid with significantly lower toxicity than aconitine.[2]

-

Formation of Pyroaconitine: Benzoylaconine can then undergo dehydration between the hydroxyl group at C-8 and a hydrogen atom at C-15. This results in the formation of an unstable enol intermediate, which tautomerizes to the more stable keto form, pyroaconitine.[1] This process is a pyrolysis reaction, driven by heat.[3]

-

Epimerization to 16-Epi-pyroaconitine: The final step is the epimerization at the C-16 position of pyroaconitine, leading to the formation of 16-epi-pyroaconitine.[1] The precise mechanism for this epimerization, whether it is purely a chemical process favored under certain pH and temperature conditions or if it can be enzymatically catalyzed in some context, is not well-defined in the literature. However, it is established that pyroaconitine and 16-epi-pyroaconitine exist as a pair of epimers isolated from processed aconitine.[1]

The following diagram illustrates this transformation pathway:

Quantitative Data

Quantitative data specifically detailing the kinetics of the transformation from pyroaconitine to 16-epi-pyroaconitine are scarce in the public domain. However, studies on the processing of Aconitum provide some insights into the relative abundance of these compounds under different conditions.

| Compound | Typical Occurrence | Relative Toxicity | Reference |

| Aconitine | The primary and most toxic alkaloid in raw Aconitum roots. Its concentration decreases significantly with heating. | Very High | [2] |

| Benzoylaconine | A major hydrolysis product of aconitine, formed during boiling or steaming. | Low | [2] |

| Pyroaconitine | A major product of the pyrolysis (dry heating or frying) of aconitine. | Moderate | [1][4] |

| 16-Epi-pyroaconitine | An epimer of pyroaconitine, also formed during heat processing. | Lower than Pyroaconitine | [1][4] |

Experimental Protocols

Detailed experimental protocols for the enzymatic characterization of the transformation of pyroaconitine to its 16-epi form have not been published, as this is likely a non-enzymatic process under heating. However, the following outlines general methodologies used for the isolation, identification, and quantification of these alkaloids.

General Protocol for Alkaloid Extraction from Aconitum

-

Sample Preparation: Dried and powdered Aconitum root material is used as the starting material.

-

Extraction: The powder is typically extracted with a solvent such as methanol or ethanol, often with the addition of an alkali like ammonia to ensure the alkaloids are in their free base form for better solubility in organic solvents. Maceration, soxhlet extraction, or ultrasonic-assisted extraction can be employed.

-

Purification: The crude extract is then subjected to purification steps. This can involve acid-base partitioning, where the extract is dissolved in an acidic aqueous solution to protonate the alkaloids, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified and the alkaloids are extracted back into an organic solvent. Further purification is achieved through column chromatography using silica gel or alumina.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of acetonitrile and water (containing a modifier like formic acid or ammonium acetate to improve peak shape).

-

Detection: UV detection is commonly set at a wavelength between 230 and 240 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of certified reference standards.

Workflow for Isolation and Identification of Transformation Products

The following diagram outlines a typical workflow for studying the transformation of aconitine.

References

- 1. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 3. Aconitine - Wikipedia [en.wikipedia.org]

- 4. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 16-Epipyromesaconitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epipyromesaconitine is a diterpenoid alkaloid belonging to the C19-norditerpenoid class. It is a synthetic derivative formed through the pyrolysis of mesaconitine, a naturally occurring alkaloid found in plants of the Aconitum species. The thermal rearrangement during pyrolysis leads to the formation of a pyro-derivative with a modified C-ring, resulting in a compound with altered physicochemical and pharmacological properties compared to its parent compound. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including experimental protocols for their determination and a discussion of its potential biological significance based on related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₇NO₈ | [1] |

| Molecular Weight | 467.55 g/mol | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Further experimental data is required to populate the fields for melting point, solubility, and appearance.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to its polycyclic structure and numerous stereocenters. Key diagnostic signals would include those corresponding to the methoxy groups, the N-ethyl group, and protons and carbons in the modified diterpenoid skeleton. Analysis of 2D NMR experiments such as COSY, HSQC, and HMBC would be essential for complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The expected exact mass can be calculated from its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide valuable structural information, particularly regarding the characteristic fragmentation of the pyro-diterpenoid core. Based on related compounds, the protonated molecule [M+H]⁺ would be a prominent ion in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of alkaloids like this compound.

Pyrolysis of Mesaconitine

Objective: To synthesize this compound from mesaconitine.

Methodology: This protocol is based on the general procedure for the pyrolysis of aconitine alkaloids.

-

Place a known quantity of mesaconitine in a reaction vessel suitable for pyrolysis.

-

Heat the vessel to a specific temperature (e.g., 180-200°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Maintain the temperature for a defined period to allow for the thermal rearrangement to occur.

-

After the reaction is complete, cool the vessel to room temperature.

-

The resulting residue, containing this compound and other pyrolysis products, can then be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, finely powdered sample of purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of high purity.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Add a small, accurately weighed amount of this compound to a known volume of a selected solvent (e.g., water, ethanol, methanol, chloroform, DMSO) in a vial at a specific temperature (e.g., room temperature).

-

Vortex the vial for a set period to ensure thorough mixing.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, add more solute in known increments until saturation is reached.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent. The solubility can be quantified by analytical methods such as HPLC by determining the concentration of the dissolved compound in the supernatant.

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

-

Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

For complete structural assignment, perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Process and analyze the resulting spectra to assign all proton and carbon signals and confirm the structure.

Mass Spectrometric Analysis

Objective: To confirm the molecular weight and elemental composition and to study the fragmentation pattern of this compound.

Methodology:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into a high-resolution mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and record the product ion spectrum.

-

Analyze the accurate mass of the parent and fragment ions to confirm the elemental composition and elucidate the fragmentation pathways, which aids in structural confirmation.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on related pyro-aconitine alkaloids provides valuable insights into its potential pharmacological effects.

Studies have shown that pyro-derivatives of aconitine alkaloids generally exhibit significantly reduced toxicity compared to their parent compounds.[2][3] For instance, the pyrolysis products of 3-acetylaconitine, including 16-epi-pyroacetylaconitine, demonstrated strong antiarrhythmic activity.[2] Furthermore, various pyro-type aconitine alkaloids have been reported to possess significant analgesic and anti-inflammatory actions.[3][4]

The parent compound, mesaconitine, and other aconitum alkaloids are known to exert their effects through various signaling pathways. A primary mechanism of action for toxic aconitine alkaloids is their interaction with voltage-gated sodium channels. However, the structural modifications in pyro-alkaloids likely alter this interaction, leading to reduced toxicity.

Based on the known activities of related compounds, a potential experimental workflow to investigate the biological activity of this compound is proposed below.

A potential signaling pathway that could be investigated for this compound, based on the anti-inflammatory effects of related compounds, is the NF-κB signaling pathway.

Conclusion

This compound is a synthetically accessible diterpenoid alkaloid with potential for reduced toxicity and interesting pharmacological activities compared to its natural precursor, mesaconitine. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its comprehensive characterization. Further research into its precise physicochemical properties and biological effects is warranted to explore its potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and antiarrhythmic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural characterization, in vivo toxicity and biological activity of two new pyro-type diterpenoid alkaloids derived from 3-acetylaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

"16-Epipyromesaconitine" molecular formula and exact mass

This guide provides essential physicochemical data for 16-Epipyromesaconitine, a natural product of interest to researchers in pharmacology and drug development. The information is presented to facilitate experimental design and analysis.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for a range of applications, from analytical method development to high-resolution mass spectrometry.

| Property | Value |

| Molecular Formula | C₂₄H₃₇NO₈[1] |

| Exact Mass | 467.25191714 g/mol [2] |

| Monoisotopic Mass | 467.25191714 g/mol [2] |

| Molecular Weight | 467.55 g/mol [1] |

Logical Relationship of Compound Data

The following diagram illustrates the hierarchical relationship between the compound's identity and its core molecular data.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of Aconitine-Type Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific spectroscopic data for "16-Epipyromesaconitine." Therefore, this guide utilizes Aconitine , a closely related and well-characterized C19-diterpenoid alkaloid, as a representative compound to illustrate the principles of spectroscopic data interpretation and experimental methodologies relevant to this class of molecules.

Introduction

Aconitine and its analogs are a class of highly toxic diterpenoid alkaloids found in plants of the Aconitum genus. Despite their toxicity, these compounds have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects. The complex polycyclic structure of aconitine-type alkaloids necessitates sophisticated analytical techniques for their characterization. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for aconitine, along with the experimental protocols for their acquisition and a generalized workflow for their isolation and identification.

Spectroscopic Data of Aconitine

The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for aconitine.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Aconitine (C₃₄H₄₇NO₁₁) in CDCl₃

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 83.7 | 3.88 (d, J=7.0) |

| 2 | 43.1 | 2.58 (dd, J=7.0, 6.5) |

| 3 | 79.1 | 4.09 (d, J=6.5) |

| 4 | 39.2 | - |

| 5 | 48.9 | 2.85 (d, J=7.0) |

| 6 | 82.6 | 4.92 (d, J=7.0) |

| 7 | 45.8 | 3.15 (s) |

| 8 | 91.9 | - |

| 9 | 47.3 | 3.25 (d, J=7.5) |

| 10 | 38.4 | 2.05 (m) |

| 11 | 50.2 | - |

| 12 | 34.5 | 2.35 (m), 1.65 (m) |

| 13 | 74.9 | - |

| 14 | 79.8 | 4.88 (d, J=5.5) |

| 15 | 80.6 | 4.48 (t, J=5.5) |

| 16 | 90.8 | 3.75 (d, J=5.5) |

| 17 | 61.5 | 3.65 (s) |

| 18 | 77.5 | 3.30 (s) |

| 19 | 59.1 | 2.95 (d, J=12.0), 2.75 (d, J=12.0) |

| N-CH₂CH₃ | 49.2 | 2.50 (q, J=7.2) |

| N-CH₂CH₃ | 13.4 | 1.05 (t, J=7.2) |

| 6-OCH₃ | 58.0 | 3.28 (s) |

| 16-OCH₃ | 61.2 | 3.70 (s) |

| 18-OCH₃ | 56.2 | 3.32 (s) |

| 8-OCOCH₃ | 172.1 | - |

| 8-OCOCH₃ | 21.5 | 2.08 (s) |

| 14-OCOC₆H₅ | 166.5 | - |

| 14-OCOC₆H₅ (C-1') | 130.2 | - |

| 14-OCOC₆H₅ (C-2', 6') | 129.8 | 8.05 (d, J=7.5) |

| 14-OCOC₆H₅ (C-3', 5') | 128.6 | 7.45 (t, J=7.5) |

| 14-OCOC₆H₅ (C-4') | 133.0 | 7.58 (t, J=7.5) |

Note: Chemical shifts are referenced to the solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm). Assignments are based on 1D and 2D NMR experiments from published literature.

Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Data for Aconitine

| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | C₃₄H₄₈NO₁₁⁺ | 646.3222 | 646.3218 | Molecular Ion |

| [M+H-CH₃COOH]⁺ | C₃₂H₄₄NO₉⁺ | 586.2998 | 586.3009 | Loss of acetic acid from C-8 |

| [M+H-C₆H₅COOH]⁺ | C₂₇H₄₀NO₉⁺ | 522.2698 | 522.2703 | Loss of benzoic acid from C-14 |

| [M+H-CH₃COOH-H₂O]⁺ | C₃₂H₄₂NO₈⁺ | 568.2899 | 568.2904 | Subsequent loss of water |

| [M+H-CH₃COOH-CO]⁺ | C₃₁H₄₄NO₈⁺ | 558.3062 | 558.3057 | Subsequent loss of carbon monoxide |

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy used.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aconitine-type alkaloids based on common methodologies reported in the literature.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30) is used.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

-

-

2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified alkaloid (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

-

Chromatographic Separation (if applicable):

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is used to separate components.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Analysis:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for aconitine-type alkaloids.

-

Mass Analyzer: The instrument is operated in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

-

Collision Energy: For MS/MS, a range of collision energies is applied to induce fragmentation of the precursor ion.

-

-

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This data is used to confirm the elemental composition and to deduce structural information based on the observed neutral losses and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of aconitine-type alkaloids from plant material.

Caption: Workflow for the isolation and characterization of Aconitum alkaloids.

Signaling Pathways and Logical Relationships

Due to the lack of specific signaling pathway information for "this compound," a logical relationship diagram illustrating the analytical process for structural determination is provided below.

Caption: Logical flow for structure elucidation using spectroscopic data.

An In-depth Technical Guide to 16-Epipyromesaconitine: From Historical Context to Modern Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-Epipyromesaconitine, a derivative of the notorious alkaloid aconitine. The document delves into the historical context of aconitine alkaloids, the formation of this compound, its pharmacological activities, and detailed experimental methodologies for its study.

Historical Context of Aconitine Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and dualistic history as both a potent poison and a traditional medicine.[1][2][3] In ancient times, aconitine, the principal toxic alkaloid, was used for poisoning arrows for hunting and warfare.[2] Its nefarious applications are documented in historical accounts of political assassinations and murders.[4][5]

Conversely, in traditional Chinese and Tibetan medicine, processed Aconitum roots have been used for centuries to treat a range of ailments, including pain, inflammation, and rheumatic diseases.[5] The processing, often involving methods like boiling, steaming, or sand frying, is crucial to reduce the extreme toxicity of the raw plant material by hydrolyzing the highly toxic diester-diterpene alkaloids into less toxic derivatives.[6][7][8] This traditional knowledge of detoxification through chemical modification forms the basis for the generation of compounds like this compound.

Formation and Structure of this compound

This compound, also referred to as 16-epi-pyroaconitine in some literature, is not a naturally occurring alkaloid in the Aconitum plant. Instead, it is a structural transformation product of aconitine that forms under high-temperature processing, specifically a method known as sand frying.[6][9] This process involves stir-frying the plant material with sand for a short duration, which leads to detoxification through pyrolysis in addition to hydrolysis.

During sand frying, aconitine undergoes a structural rearrangement to form a pair of epimers: pyroaconitine and 16-epi-pyroaconitine.[6] This transformation involves the conversion of the hydroxyl group at C-15 of aconitine into a carbonyl group.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds from a key study investigating its antiarrhythmic effects.

Table 1: Cardiotoxicity of Aconitine and its Conversion Products in Rats

| Compound | Dose (mg/kg, i.v.) | Observation |

| Aconitine | 0.03 | Arrhythmia Induced |

| Pyroaconitine & this compound Mixture | 0.03 | No Arrhythmia |

Data sourced from a study on the attenuated structural transformation of aconitine.[6]

Table 2: Antiarrhythmic Effects of this compound on Aconitine-Induced Arrhythmia in Rats

| Treatment Group | Dose (mg/kg) | Onset of Ventricular Premature Beat (VPB) (s) | Incidence of Ventricular Tachycardia (VT) | Arrhythmia Inhibition Rate (%) |

| Model (Aconitine) | - | 15.3 ± 2.1 | 6/6 | - |

| This compound | 0.1 | 25.7 ± 3.5* | 4/6 | 33.3 |

| This compound | 0.3 | 45.2 ± 5.8 | 2/6 | 66.7 |

| This compound | 0.9 | 78.9 ± 9.2 | 1/6 | 83.3 |

*p < 0.05, **p < 0.01 vs. Model group. Data presented as mean ± SD (n=6).[10]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Preparation of this compound via Sand Frying of Aconitine

This protocol describes the thermal conversion of aconitine into a mixture of pyroaconitine and 16-epi-pyroaconitine.

-

Heating: Place 0.5 g of aconitine into a 10 mL round-bottom flask.

-

Inert Atmosphere: Introduce a nitrogen atmosphere and a magnetic stirrer.

-

Reaction: Heat the flask at 120°C for 40 minutes with continuous stirring. This process simulates the sand frying method used in traditional medicine.[11]

Isolation and Purification of this compound

The epimeric mixture is separated using chromatographic techniques.

-

Chromatography System: Employ a dynamic axial compression (DAC) column for preparative liquid chromatography.

-

Stationary Phase: Use a suitable reversed-phase silica gel (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of aconitine-type alkaloids. The specific gradient should be optimized based on the separation of the two epimers.

-

Fraction Collection: Collect fractions based on the elution profile monitored by UV detection (e.g., at 235 nm).

-

Solvent Removal: Recover the solvent from the fractions containing the purified 16-epi-pyroaconine under negative pressure to yield a white amorphous powder.[11]

Structural Elucidation

The chemical structure of the isolated compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): Dissolve approximately 10 mg of the purified compound in a suitable deuterated solvent (e.g., deuterated dimethyl sulfoxide). Acquire 1H NMR and 13C NMR spectra to determine the proton and carbon framework of the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Analyze the compound to determine its exact mass and elemental composition, which helps in confirming the molecular formula.

In Vivo Antiarrhythmic Activity Assay (Aconitine-Induced Arrhythmia Model)

This protocol evaluates the efficacy of this compound in a rat model of arrhythmia.

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rats (e.g., with urethane).

-

ECG Monitoring: Record the lead II electrocardiogram (ECG) continuously.

-

Drug Administration:

-

Control Group: Administer the vehicle control.

-

Treatment Groups: Administer different doses of this compound intravenously.

-

Model Group: After a stabilization period, induce arrhythmia by intravenous infusion of aconitine.

-

-

Data Analysis: Monitor the ECG for the onset of ventricular premature beats (VPB) and ventricular tachycardia (VT). Calculate the arrhythmia inhibition rate.[12]

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. ICI Journals Master List [journals.indexcopernicus.com]

- 2. Aconitine - Molecule of the Month October 2014 - HTML-only version [chm.bris.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Aconitine - Wikipedia [en.wikipedia.org]

- 5. Poisons in the Premodern World | Liu | Encyclopedia of the History of Science [ethos.lps.library.cmu.edu]

- 6. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attenuated Structural Transformation of Indaconitine during Sand Frying Process and Anti-Arrhythmic Effects of Its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

Biological Activity Screening of 16-Epipyromesaconitine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyro-type aconitine alkaloids are known to exhibit significant analgesic and anti-inflammatory effects, with a noteworthy characteristic of being less toxic than their parent compounds like aconitine, mesaconitine, and hypaconitine[1]. This suggests that 16-Epipyromesaconitine may hold promise as a therapeutic agent with an improved safety profile.

Data Presentation: Biological Activities of Related Aconitine Alkaloids

The following tables summarize the quantitative data on the biological activities of aconitine and its pyro-type derivatives, providing a basis for predicting the potential efficacy and toxicity of this compound.

Table 1: Analgesic Activity of Aconitine and Related Compounds

| Compound | Assay | Species | Dose/Concentration | Effect | Reference |

| Aconitine | Hot Plate Test | Mice | 0.3 mg/kg | 17.12% increase in pain threshold | [2] |

| Aconitine | Hot Plate Test | Mice | 0.9 mg/kg | 20.27% increase in pain threshold | [2] |

| Aconitine | Acetic Acid Writhing | Mice | 0.3 mg/kg | 68% inhibition | [2] |

| Aconitine | Acetic Acid Writhing | Mice | 0.9 mg/kg | 76% inhibition | [2] |

| Pyro-type Alkaloids | Analgesic Assays | Not Specified | Not Specified | Significant analgesic action | [1] |

| 16-epi-pyrojesaconitine | Analgesic Assays | Not Specified | Not Specified | Most potent analgesic among tested pyro-type alkaloids | [1] |

| Pyrojesaconitine | Analgesic Assays | Not Specified | Not Specified | Potent analgesic | [1] |

Table 2: Anti-inflammatory Activity of Aconitine and Related Compounds

| Compound | Assay | Species | Dose/Concentration | Effect | Reference |

| Pyro-type Alkaloids | Carrageenan-induced hind paw edema | Not Specified | Not Specified | Inhibition of edema | [1] |

Table 3: Cytotoxicity of Aconitine

| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |

| Aconitine | HT22 | CCK-8 | 908.1 µmol/L | 24 h | [3] |

| Aconitine | H9c2 | MTT | Not specified | Dose-dependent decrease in viability | [4] |

| Aconitine | hiPSC-CMs | MTT | > 4 µM | 2 h | [5] |

| Aconitine | hiPSC-CMs | MTT | ~2-4 µM | 6-24 h | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the biological screening of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for screening the cytotoxic effects of compounds on neuronal or cardiomyocyte cell lines.

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Target cells (e.g., HT22 neuronal cells, H9c2 cardiomyocytes)

-

Complete culture medium

-

96-well microplates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Analgesic Activity (Hot Plate Test)

This in vivo assay is used to evaluate the central analgesic activity of a compound.

Objective: To measure the latency of the pain response to a thermal stimulus.

Materials:

-

Mice (e.g., Swiss albino, 20-25 g)

-

Hot plate apparatus with adjustable temperature

-

Transparent glass cylinder to confine the animal on the hot plate

-

Test compound (this compound)

-

Positive control (e.g., Morphine)

-

Vehicle control (e.g., saline)

Procedure:

-

Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.

-

Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.[8]

-

Baseline Latency: Place each mouse individually on the hot plate within the glass cylinder and start a stopwatch. Record the time until the animal exhibits a nociceptive response, such as licking its hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9]

-

Compound Administration: Administer the test compound (this compound), positive control, or vehicle control to different groups of mice via a suitable route (e.g., intraperitoneal or oral).

-

Post-treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.[10]

-

Data Analysis: Calculate the percentage increase in latency time for each group compared to their baseline values. Compare the results of the test compound group with the vehicle and positive control groups to determine its analgesic effect.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used in vivo model assesses the anti-inflammatory potential of a compound.

Objective: To measure the ability of a compound to reduce the edema induced by carrageenan injection.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley, 150-200 g)

-

Plethysmometer or digital calipers

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin)

-

Vehicle control (e.g., saline)

Procedure:

-

Animal Grouping and Fasting: Divide the rats into different groups and fast them overnight with free access to water before the experiment.

-

Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[11]

-

Compound Administration: Administer the test compound, positive control, or vehicle control to the respective groups via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[12]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[11]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The biological effects of aconitine-type alkaloids are primarily mediated through their interaction with voltage-gated sodium channels and modulation of inflammatory signaling pathways.

1. Aconitine Modulation of Voltage-Gated Sodium Channels

Aconitine and its analogs are known to bind to site 2 of the alpha subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels by inhibiting their inactivation.[3][13] The prolonged influx of Na+ ions causes membrane depolarization, leading to excitotoxicity in neurons and cardiotoxicity in heart muscle.

2. Anti-inflammatory Signaling Pathways

Aconitine alkaloids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biological activity screening of this compound.

Conclusion

While direct experimental data for this compound is currently lacking, the available information on related pyro-type aconitine alkaloids strongly suggests its potential as an analgesic and anti-inflammatory agent with a possibly favorable safety profile compared to its non-pyro counterparts. The provided experimental protocols and an understanding of the underlying signaling pathways offer a solid foundation for researchers to initiate a comprehensive biological activity screening of this compound. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to evaluate its therapeutic potential.

References

- 1. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 12. inotiv.com [inotiv.com]

- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 14. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of Aconitine Alkaloids: A Case Study for 16-Epipyromesaconitine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of publicly available data on the specific preliminary cytotoxicity of 16-Epipyromesaconitine. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and expected cytotoxic profiles for closely related aconitine alkaloids. This guide is intended to provide a robust framework for researchers initiating cytotoxicity studies on this compound or other novel diterpenoid alkaloids.

Introduction to Aconitine Alkaloids and Cytotoxicity

Aconitine and its analogs are C19-diterpenoid alkaloids found in plants of the Aconitum genus. While they have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects, they are notoriously toxic, primarily exerting cardiotoxic and neurotoxic effects.[1][2][3] This toxicity is a major hurdle in their therapeutic development. The cytotoxic mechanisms of well-studied aconitine alkaloids like aconitine and mesaconitine often involve the induction of apoptosis and interference with ion channels.[4][5] Understanding the cytotoxicity of novel derivatives like this compound is a critical first step in evaluating their potential for drug development.

Comparative Cytotoxicity of Related Aconitine Alkaloids

While no specific data exists for this compound, the cytotoxicity of related compounds provides a valuable benchmark. The following table summarizes a selection of reported IC50 values for aconitine and mesaconitine in different cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Aconitine | HT22 (mouse hippocampal neuronal) | CCK-8 | 908.1 | 24 | [1] |

| Mesaconitine | H9c2 (rat myocardial) | MTT | Not explicitly stated, but cytotoxicity observed | Not specified | |

| Aconitine | H9c2 (rat myocardial) | MTT | Not explicitly stated, but cytotoxicity observed | Not specified | |

| Hypaconitine | H9c2 (rat myocardial) | MTT | Not explicitly stated, but cytotoxicity observed | Not specified |

Note: The original research should be consulted for detailed experimental conditions.

Recommended Experimental Protocols for Preliminary Cytotoxicity Studies

The following protocols are based on standard methods used for assessing the cytotoxicity of natural products and are particularly relevant for aconitine alkaloids.

Cell Culture

-

Cell Lines: A panel of cell lines should be selected to represent different tissue types and to align with the potential therapeutic targets or known toxicities of aconitine alkaloids. Commonly used cell lines for cardiotoxicity and neurotoxicity studies include:

-

H9c2: Rat myocardial cells, suitable for assessing cardiotoxicity.

-

HT22: Mouse hippocampal neuronal cells, suitable for assessing neurotoxicity.

-

A selection of human cancer cell lines (e.g., HeLa, MCF-7, A549) to screen for potential anticancer activity.

-

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assays

Cell viability assays are fundamental for determining the concentration-dependent cytotoxic effects of a compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

CCK-8 (Cell Counting Kit-8) Assay:

-

Follow the same initial steps of cell seeding and treatment as the MTT assay.

-

After the treatment period, add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

Calculate cell viability and IC50 values as described for the MTT assay.

-

Apoptosis Detection

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Visualization of Key Signaling Pathways and Workflows

Proposed Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a logical workflow for the preliminary cytotoxic evaluation of a novel aconitine alkaloid.

Caption: A streamlined workflow for the initial in vitro cytotoxicity screening of a novel compound.

Known Signaling Pathway for Aconitine-Induced Apoptosis

Based on studies of related compounds, aconitine-induced cardiotoxicity can involve the activation of inflammatory and apoptotic pathways. The diagram below illustrates a potential signaling cascade.

Caption: A simplified signaling pathway for aconitine-induced apoptosis in cardiomyocytes.[5]

Conclusion and Future Directions

While direct cytotoxic data for this compound remains elusive, the established methodologies and the known toxic profiles of related aconitine alkaloids provide a clear path forward for its investigation. A systematic approach, beginning with broad cell viability screening followed by more detailed mechanistic studies into apoptosis and other cell death pathways, is essential. The structure-activity relationships within the aconitine family suggest that even minor structural modifications, such as the epimerization at position 16, could significantly alter the cytotoxic profile. Therefore, rigorous experimental evaluation as outlined in this guide is paramount to understanding the potential of this compound as either a therapeutic agent or a toxicological risk.

References

- 1. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mesaconitine - Wikipedia [en.wikipedia.org]

- 5. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action for 16-Epipyromesaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for 16-Epipyromesaconitine. As of the latest literature review, direct experimental data on the specific molecular interactions and signaling pathways of this compound are limited. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally related C19-diterpenoid alkaloids, primarily aconitine and mesaconitine. All data and experimental protocols are derived from studies on these related compounds and should be considered as a predictive framework for future research on this compound.

Introduction

This compound belongs to the aconitine class of C19-diterpenoid alkaloids, a group of natural products known for their potent biological activities. These compounds are primarily isolated from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain, inflammation, and rheumatic diseases. The high toxicity of many aconitine alkaloids has also made them a subject of extensive toxicological research. This guide synthesizes the current understanding of related aconitine alkaloids to propose a plausible mechanism of action for this compound, focusing on its potential molecular targets and downstream signaling effects.

Core Hypothesis: Modulation of Voltage-Gated Sodium Channels and Neurotransmitter Systems

The central hypothesis is that this compound, like other aconitine alkaloids, primarily exerts its biological effects through the modulation of voltage-gated sodium channels (VGSCs). It is proposed that it binds to site 2 of the α-subunit of these channels, leading to a persistent activation and inhibition of channel inactivation[1]. This disruption of normal sodium ion flux is expected to have profound effects on excitable cells, including neurons and cardiomyocytes, forming the basis of both its potential therapeutic and toxic properties.

Furthermore, evidence from related compounds suggests a secondary mechanism involving the modulation of central neurotransmitter systems, particularly the noradrenergic system[2][3].

Quantitative Data from Related Aconitine Alkaloids

To provide a quantitative basis for the hypothesized activity of this compound, the following table summarizes key data from studies on mesaconitine and aconitine.

| Compound | Assay | Target/Effect | Value | Organism/Cell Line | Reference |

| Mesaconitine | Electrophysiology | Biphasic effect on hippocampal CA1 neurons | 30 and 100 nM | Rat | [2] |

| Mesaconitine | In vivo analgesia | Dose-dependent antinociceptive action | Microinjection | Rat | [4] |

| Mesaconitine | Calcium imaging | Increased intracellular Ca2+ | Not specified | Endothelial cells | [5] |

| Aconitine | Toxicity | Lethal dose | As little as 2 mg | Human | [6] |

Proposed Signaling Pathways

Based on the known mechanisms of related alkaloids, this compound is hypothesized to impact the following signaling pathways:

Voltage-Gated Sodium Channel Modulation

The primary proposed mechanism involves the direct interaction of this compound with VGSCs. This interaction is thought to lock the channel in an open or persistently activated state, leading to a continuous influx of Na+ ions. This sustained depolarization can lead to a cascade of downstream effects, including the opening of voltage-gated calcium channels, increased intracellular Ca2+ concentration, and the release of neurotransmitters.

Caption: Hypothesized signaling pathway of this compound via voltage-gated sodium channel (VGSC) modulation.

Noradrenergic System Modulation

Studies on mesaconitine suggest a close relationship between its analgesic effects and the central catecholaminergic system, particularly the noradrenergic system[3]. It is hypothesized that this compound may also influence the release and reuptake of norepinephrine in specific brain regions, contributing to its potential analgesic and neurotoxic effects.

Caption: Proposed modulation of the central noradrenergic system by this compound.

Experimental Protocols for Hypothesis Validation

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols, commonly used for studying aconitine alkaloids, are recommended:

Electrophysiological Recordings

-

Objective: To determine the effect of this compound on the activity of voltage-gated sodium channels.

-

Methodology:

-

Culture primary neurons (e.g., dorsal root ganglion neurons) or use cell lines expressing specific VGSC subtypes (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure sodium currents in response to voltage steps.

-

Apply varying concentrations of this compound to the bath solution.

-

Analyze changes in current amplitude, activation and inactivation kinetics, and the voltage-dependence of channel gating.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on neurotransmitter levels in specific brain regions.

-

Methodology:

-

Implant a microdialysis probe into a target brain region of an anesthetized rodent (e.g., hippocampus, periaqueductal gray).

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Administer this compound systemically or directly into the brain region.

-

Analyze the concentration of norepinephrine and other monoamines in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Calcium Imaging

-

Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.

-

Methodology:

-

Load cultured cells (e.g., primary neurons or cardiomyocytes) with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Acquire baseline fluorescence images using a fluorescence microscope.

-

Perfuse the cells with a solution containing this compound.

-

Continuously record fluorescence changes over time to monitor intracellular calcium dynamics.

-

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

The mechanism of action of this compound is hypothesized to be centered on the modulation of voltage-gated sodium channels and the central noradrenergic system. This hypothesis is built upon a foundation of research into structurally similar aconitine alkaloids. Future research should focus on direct experimental validation of these proposed targets and pathways for this compound itself. Elucidating its precise molecular interactions will be crucial for understanding its pharmacological profile and for exploring its potential therapeutic applications while mitigating its inherent toxicity. Further investigation into its effects on other potential targets, such as potassium and calcium channels, as well as its influence on inflammatory and apoptotic pathways, is also warranted.

References

- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mesaconitine - Wikipedia [en.wikipedia.org]

- 3. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive mechanism of the aconitine alkaloids mesaconitine and benzoylmesaconine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mesaconitine | Calcium Channel modulator | Mechanism | Concentration [selleckchem.com]

- 6. Aconitum - Wikipedia [en.wikipedia.org]

The Enigmatic Alkaloid: A Technical Guide to 16-Epipyromesaconitine

For Researchers, Scientists, and Drug Development Professionals

Foreword

16-Epipyromesaconitine, a lesser-known diterpenoid alkaloid from the potent Aconitum genus, presents a compelling case for further scientific inquiry. While its existence is confirmed in chemical literature and commercial availability, a foundational scientific paper detailing its initial discovery and first reported isolation remains elusive in broad searches. This guide, therefore, synthesizes the currently available information from secondary sources, providing a framework for understanding this complex molecule. It is intended to be a living document, to be updated as more primary research comes to light.

Introduction to this compound

This compound is a naturally occurring alkaloid found in plants of the genus Aconitum, commonly known as monkshood or wolfsbane. It is structurally related to mesaconitine, a more extensively studied toxic alkaloid from the same plant family. The designation "16-Epi" indicates that it is an epimer of pyromesaconitine, meaning it differs in the stereochemical configuration at the 16th carbon position.

The primary known method for the formation of this compound, aside from its potential natural occurrence, is through the pyrolysis (thermal decomposition) of mesaconitine. This process highlights the chemical relationship between these complex alkaloids.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases and online resources.

| Property | Value |

| Molecular Formula | C₂₄H₃₇NO₈ |

| Molecular Weight | 467.55 g/mol |

| CAS Number | 132054-38-7 |

| IUPAC Name | (1α,6α,14α,15α,16β)-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitane-8,14,15-triol 8-acetate 14-benzoate |

Table 1: Physicochemical Properties of this compound

Postulated Isolation and Synthesis

While a specific protocol for the first reported isolation of this compound could not be located, a general methodology can be inferred from established procedures for isolating alkaloids from Aconitum species.

General Experimental Protocol for Alkaloid Extraction from Aconitum

The following is a generalized workflow that could be adapted for the isolation of this compound. This protocol is based on common alkaloid extraction techniques.

Caption: Generalized workflow for the isolation of alkaloids from Aconitum species.

Pyrolysis of Mesaconitine

An alternative route to obtaining this compound is through the thermal decomposition of mesaconitine. The precise conditions for this reaction (temperature, atmosphere, and duration) would be critical in optimizing the yield and purity of the desired epimer.

Caption: Reaction pathway for the formation of this compound from mesaconitine.

Structural Elucidation

The characterization of a novel compound like this compound would rely on a suite of spectroscopic techniques. While the original characterization data is not available, a standard analytical workflow would include:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the complex polycyclic structure and, crucially, for determining the relative stereochemistry at the C-16 position that defines it as an epimer.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

X-ray Crystallography: To provide unambiguous proof of the three-dimensional structure.

Potential Biological Activity and Future Directions